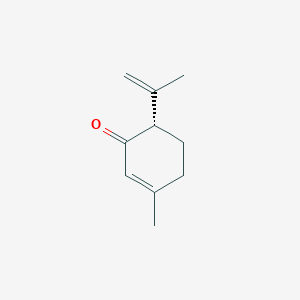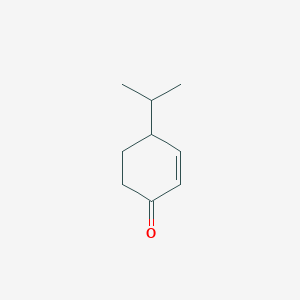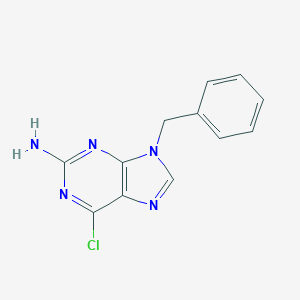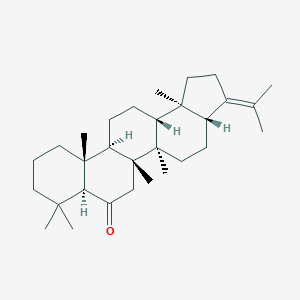
Zeorininone a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zeorininone A is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a polyketide-derived compound that was first isolated from the marine-derived fungus Penicillium sp. F23-2. This compound has shown promising results in various scientific studies, and researchers are exploring its potential use in the treatment of various diseases.
Mechanism Of Action
Zeorininone A exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antimicrobial properties that make it effective against various pathogens.
Biochemical And Physiological Effects
Zeorininone A has several biochemical and physiological effects on the body. It has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal studies.
Advantages And Limitations For Lab Experiments
Zeorininone A has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is cost-effective and environmentally friendly. Additionally, it has low toxicity and can be used at high concentrations without adverse effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on Zeorininone A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-aging agent. Additionally, researchers are exploring its potential use in the treatment of viral infections such as COVID-19.
Conclusion:
Zeorininone A is a natural product that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are exploring its potential use in several areas, including neurodegenerative diseases and anti-aging. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Zeorininone A can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of chemical reactions to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. The latter method is preferred due to its cost-effectiveness and environmental friendliness.
Scientific Research Applications
Zeorininone A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are also exploring its potential use as an antioxidant and neuroprotective agent.
properties
CAS RN |
17169-69-6 |
|---|---|
Product Name |
Zeorininone a |
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
InChI Key |
DFJSYBROWDTLAV-YZMJCTNISA-N |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C |
SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



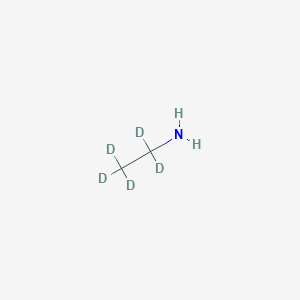
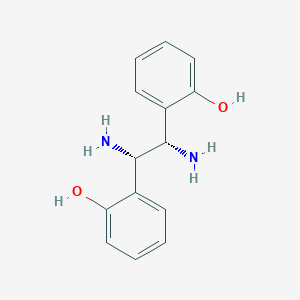
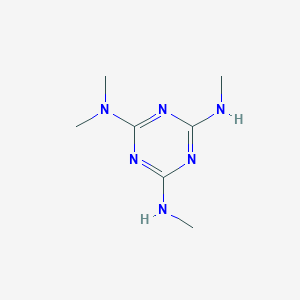
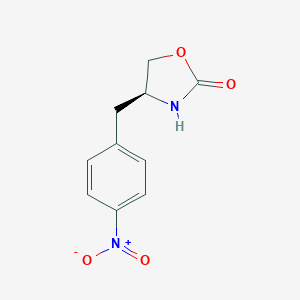
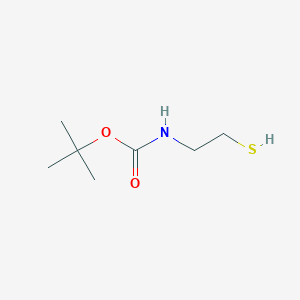
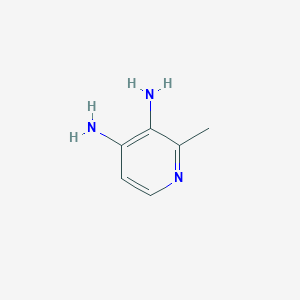
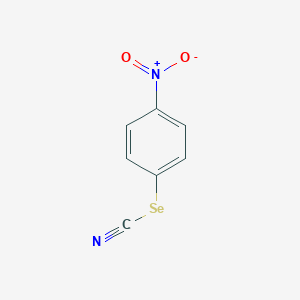
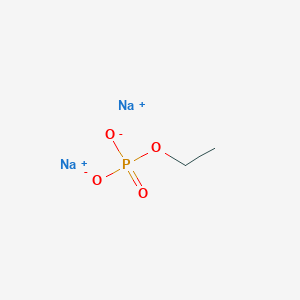
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
